(R)-oxamniquine
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Overview
Description
(R)-oxamniquine is a {2-[(isopropylamino)methyl]-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl}methanol that has R configuration. It is an enantiomer of a (S)-oxamniquine.
Scientific Research Applications
Structural and Functional Characterization
- Enantiomers of Oxamniquine : The (R)-enantiomer of oxamniquine (R-OXA) has been studied for its structural and functional properties. While the (S)-enantiomer demonstrated higher schistosomicidal activity, R-OXA exhibited antischistosomal effects at relatively high concentrations. Research into the binding of these enantiomers to the sulfotransferase active site of Schistosoma mansoni has implications for new antischistosomal compounds (Taylor et al., 2015).
Drug Derivatives and Efficacy
- Oxamniquine Derivatives : Studies on ferrocenyl, ruthenocenyl, and benzyl derivatives of oxamniquine have shown promising antischistosomal drug potential. These derivatives cause significant tegumental damage to Schistosoma species, making them strong candidates for broad-spectrum antischistosomal drugs (Buchter et al., 2018).
- Prodrugs of Oxamniquine : Research into oxamniquine methacrylate and acrylamide prodrugs has been conducted to design compounds with prolonged biological action. These studies aim to develop new formulations that maintain oxamniquine's efficacy while addressing some of its limitations (Filho et al., 2007).
Resistance and Evolution
- Oxamniquine Resistance : Investigations into mutations conferring oxamniquine resistance in Brazilian Schistosoma populations have revealed multiple independent loss-of-function mutations in the relevant sulfotransferase gene. This research is pivotal for understanding resistance evolution and guiding future treatment strategies (Chevalier et al., 2016).
Synthesis and Development
- Design and Synthesis : The synthesis and design of oxamniquine, starting with a molecule with a quinoline structure, have been detailed. Understanding the synthesis process is crucial for developing improved or alternative formulations (Li, 2020).
Therapeutic Efficacy and Treatment
- Efficacy in Schistosomiasis Treatment : Oxamniquine has been compared to praziquantel in treating Schistosoma mansoni infection. Studies have evaluated the drug's efficacy using different diagnostic methods, providing insights into its effectiveness and the need for combined or alternative treatments (Ferrari et al., 2003).
- Effect on Portal Pressure in Schistosomiasis : Research on the effect of oxamniquine on portal pressure in mice infected with Schistosoma mansoni indicates that the drug can normalize increased portal pressure caused by the infection (Costa et al., 2003).
Analytical Methods and Characterization
- Spectrofluorimetric Determination : A spectrofluorimetric method has been developed for determining oxamniquine in pharmaceutical formulations and biological fluids. This advancement aids in the accurate analysis and monitoring of the drug in various matrices (El-enany et al., 2007).
Properties
Molecular Formula |
C14H21N3O3 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
[(2R)-7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3/t12-/m1/s1 |
InChI Key |
XCGYUJZMCCFSRP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)NC[C@H]1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |
SMILES |
CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |
Canonical SMILES |
CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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